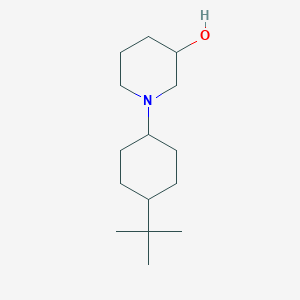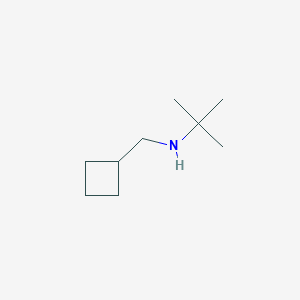
tert-Butyl(cyclobutylmethyl)amin
Übersicht
Beschreibung
Tert-butyl(cyclobutylmethyl)amine is a chemical compound that contains a total of 29 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 1 secondary amine (aliphatic) .
Synthesis Analysis
Tert-butylamine is produced commercially by direct amination of isobutylene using zeolite catalysts . A new synthesis process of tert-butylamine has been developed, which adopts MTBE (methyl tert-butyl ether) and urea process .
Molecular Structure Analysis
The molecular structure of Tert-butyl(cyclobutylmethyl)amine includes a total of 29 bonds, 10 non-H bonds, 3 rotatable bonds, 1 four-membered ring, and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
Stereoselective Mannich reactions of aldehydes with ketimines provide chiral β-amino aldehydes that bear an α-tert-amine moiety . The tert-butyl carbamate becomes protonated, and the loss of the tert-butyl cation results in a carbamic acid .
Physical And Chemical Properties Analysis
Tert-butylamine is a colorless liquid with a typical amine-like odor . It has a molar mass of 73.139 g·mol−1, a density of 0.696 g/mL, a melting point of −67.50 °C, and a boiling point of 43 to 47 °C .
Wissenschaftliche Forschungsanwendungen
Synthese von N-Heterocyclen
Tert-Butyl(cyclobutylmethyl)amin wurde bei der Synthese von N-Heterocyclen über Sulfinimine verwendet . Diese Methodik bietet einen allgemeinen Zugang zu strukturell vielfältigen Piperidinen, Pyrrolidinen, Azetidinen und deren fusionierten Derivaten, die das Strukturmotiv vieler Naturstoffe und therapeutisch anwendbarer Verbindungen darstellen .
Asymmetrische Synthese von Aminen
This compound wurde in der asymmetrischen Synthese von Aminen verwendet . Chirale Amine sind in vielen bioaktiven Molekülen weit verbreitet, darunter Aminosäuren und pharmazeutische Wirkstoffe .
Herstellung von propargylischen tertiären Carbinaminen
Diese Verbindung wurde bei der Herstellung eines propargylischen tertiären Carbinamins verwendet . Diese Klasse von Aminen wurde für viele verschiedene biologische Zwecke eingesetzt, darunter Click-Chemie-Anwendungen, Diversifikationsorientierte Synthese, die Herstellung von Peptid-Isosteren und die Entwicklung von Protease-Inhibitoren als Medikamentenkandidaten .
Herstellung von Kautschukbeschleunigern
This compound wird als Vorläufer für die Herstellung von Kautschukbeschleunigern verwendet . Diese Beschleuniger sind Chemikalien, die verwendet werden, um den Herstellungsprozess von Kautschuk zu beschleunigen.
Synthese von Pharmazeutika
Diese Verbindung wird auch bei der Synthese von Pharmazeutika verwendet . Sie kann zur Herstellung einer Vielzahl von Medikamenten verwendet werden, darunter Medikamente zur Behandlung von Krankheiten und Beschwerden wie Krebs, Herzerkrankungen und neurologischen Störungen.
Produktion von Farbstoffen
This compound wird bei der Produktion von Farbstoffen eingesetzt . Diese Farbstoffe können in einer Vielzahl von Industrien verwendet werden, darunter Textilien, Kunststoffe und Druck.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyclobutylmethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-9(2,3)10-7-8-5-4-6-8/h8,10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKYSXTZQBMHHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263451 | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356539-84-9 | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356539-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1,1-Dimethylethyl)cyclobutanemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





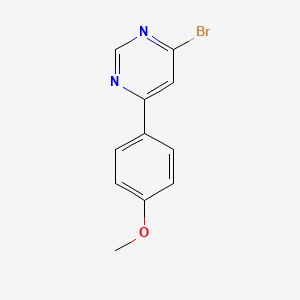
![Potassium [2-(morpholin-4-YL)ethoxy]methyltrifluoroborate](/img/structure/B1463213.png)
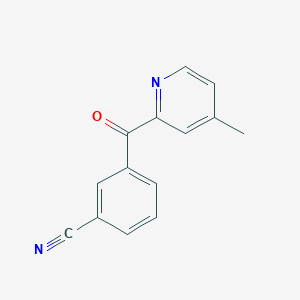

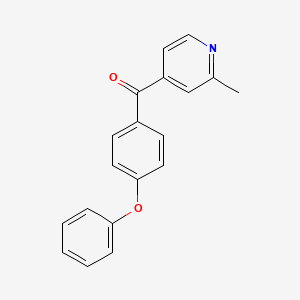


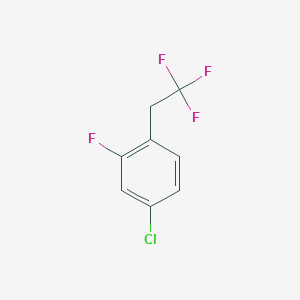
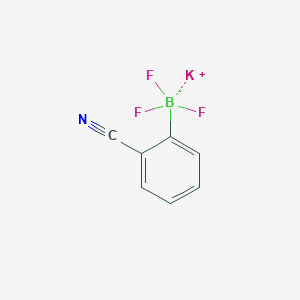
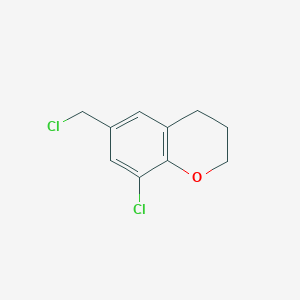
![5-Chloro-8-fluoro-4-{[(2-methylpyrimidin-4-yl)methyl]amino}quinoline-3-carbonitrile](/img/structure/B1463231.png)
